

Structural Analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(3,5-dimethoxyphenyl)acetate

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This technical guide provides a comprehensive structural analysis of **Ethyl 2-(3,5-dimethoxyphenyl)acetate**, a significant chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic profile, a proposed synthesis protocol, and discusses potential areas for biological investigation based on structurally related compounds.

Physicochemical Properties

Ethyl 2-(3,5-dimethoxyphenyl)acetate is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from available chemical databases.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₄	[1][2]
Molecular Weight	224.25 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	
Boiling Point	144-146 °C (at 5 Torr)	[2]
Density (Predicted)	1.084 ± 0.06 g/cm ³	
Storage Conditions	Sealed in a dry place at room temperature	
CAS Number	65976-77-4	[1][2]

Spectroscopic Structural Analysis

While experimental spectra for **Ethyl 2-(3,5-dimethoxyphenyl)acetate** are not widely published, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the dimethoxyphenylacetate moiety.

- **Ethyl Group:** A triplet signal around δ 1.2 ppm (3H) for the methyl protons (-CH₃) coupled to the methylene protons, and a quartet signal around δ 4.1 ppm (2H) for the methylene protons (-OCH₂-) coupled to the methyl protons.
- **Methylene Bridge:** A singlet signal around δ 3.6 ppm (2H) for the benzylic protons (-CH₂-Ar).
- **Methoxyl Groups:** A singlet signal around δ 3.8 ppm (6H) for the two equivalent methoxy groups (-OCH₃).
- **Aromatic Protons:** The aromatic region should display two signals corresponding to the symmetrically substituted phenyl ring. A signal around δ 6.4 ppm (1H) for the proton at the

C4 position (para to the acetate group) and a signal around δ 6.5 ppm (2H) for the two equivalent protons at the C2 and C6 positions (ortho to the acetate group).

^{13}C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule.

- Ethyl Group: Two signals, one around δ 14 ppm for the methyl carbon and another around δ 61 ppm for the methylene carbon.
- Methylene Bridge: A signal around δ 41 ppm.
- Aromatic Ring: Four signals are expected: one for the carbon bearing the acetate group (C1), one for the two equivalent methoxy-bearing carbons (C3, C5), one for the two equivalent ortho carbons (C2, C6), and one for the para carbon (C4). The carbons attached to oxygen (C3, C5) will be significantly downfield, expected around δ 160 ppm.
- Methoxyl Groups: A signal around δ 55 ppm.
- Carbonyl Carbon: A signal in the ester carbonyl region, expected around δ 171 ppm.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Ethyl 2-(3,5-dimethoxyphenyl)acetate** is predicted to show a molecular ion peak $[\text{M}]^+$ at m/z 224. The fragmentation pattern would likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) to give a fragment at m/z 179, and the loss of the entire ethyl acetate group to yield the stable 3,5-dimethoxybenzyl cation at m/z 151. For comparison, the corresponding methyl ester, **methyl 2-(3,5-dimethoxyphenyl)acetate**, shows a molecular ion at m/z 210.[3]

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-(3,5-dimethoxyphenyl)acetate** is not readily available in the reviewed literature. However, a standard Fischer esterification of the corresponding carboxylic acid is a highly plausible and efficient method. The following protocol is proposed based on the well-established synthesis of similar esters, such as ethyl 3,5-dimethoxybenzoate.[4]

Proposed Experimental Protocol: Fischer Esterification

Reaction: 3,5-Dimethoxyphenylacetic acid + Ethanol \rightleftharpoons **Ethyl 2-(3,5-dimethoxyphenyl)acetate** + Water

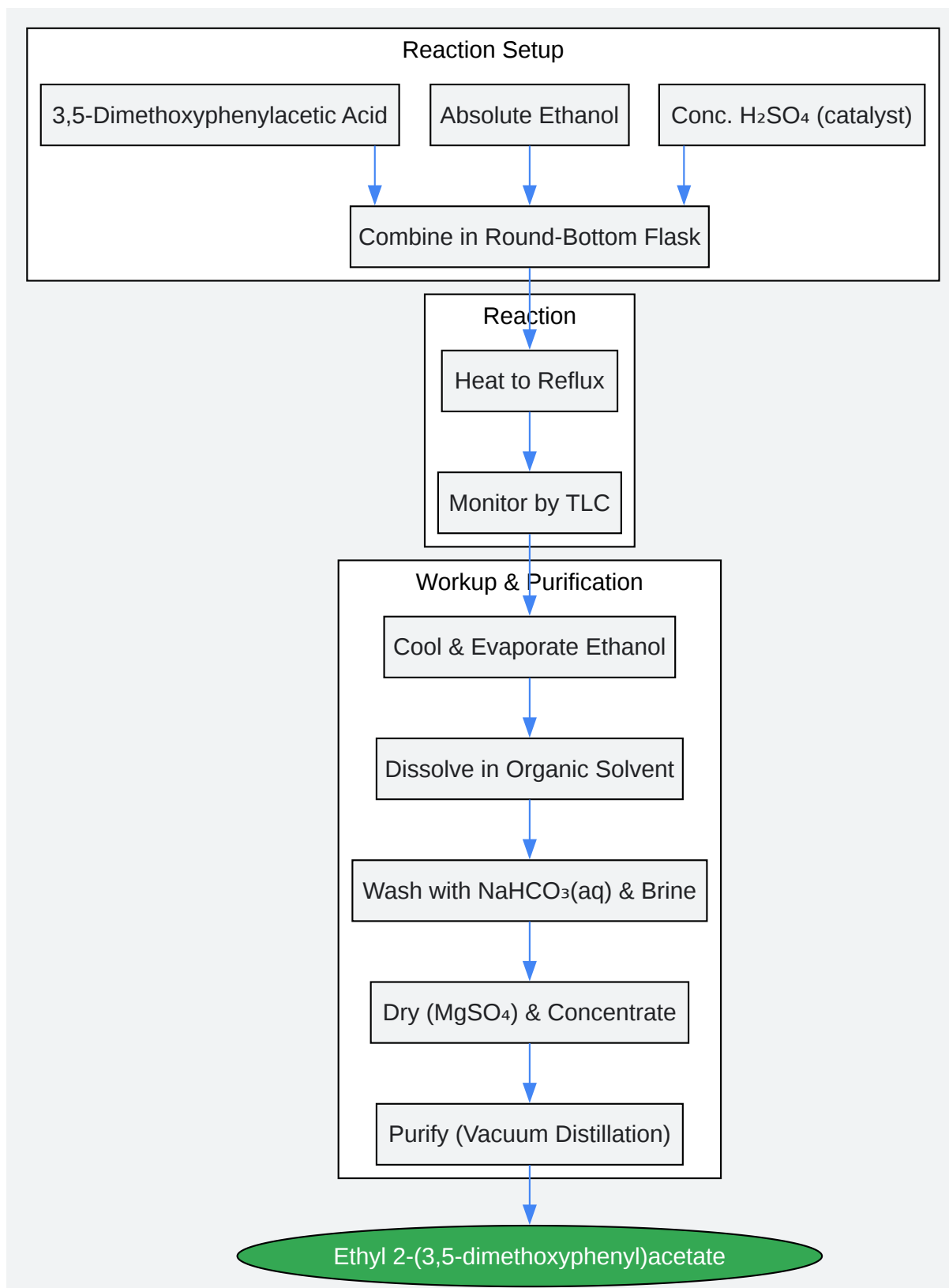
Materials:

- 3,5-Dimethoxyphenylacetic acid
- Absolute Ethanol (in large excess, to serve as solvent and reactant)
- Concentrated Sulfuric Acid (catalyst)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Dichloromethane or Diethyl Ether

Procedure:

- To a round-bottom flask, add 3,5-dimethoxyphenylacetic acid (1 equivalent).
- Add a large excess of absolute ethanol (e.g., 10-20 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while cooling the flask in an ice bath.
- Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent like dichloromethane or diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude ester by vacuum distillation or column chromatography on silica gel.



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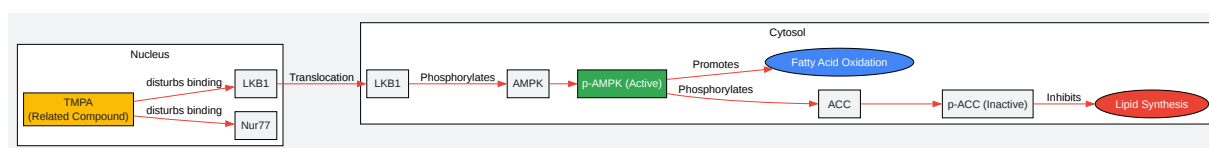
Caption: Proposed workflow for the synthesis of **Ethyl 2-(3,5-dimethoxyphenyl)acetate**.

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activities of **Ethyl 2-(3,5-dimethoxyphenyl)acetate** or its involvement in cellular signaling pathways. However, the analysis of structurally related molecules can provide valuable insights for future research directions.

A notable example is Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA), a more complex derivative that has been identified as a novel agonist of AMP-activated protein kinase (AMPK).[5][6] TMPA has been shown to ameliorate lipid accumulation in hepatocytes by activating the AMPK pathway.[5][6] The mechanism involves influencing the stability of the LKB1-Nur77 complex in the nucleus, leading to the translocation of the kinase LKB1 to the cytosol, where it can phosphorylate and activate AMPK.[6] Activated AMPK then phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), promoting fatty acid oxidation and reducing lipid synthesis.

Given the structural relationship, it is plausible that **Ethyl 2-(3,5-dimethoxyphenyl)acetate** could be investigated for similar metabolic regulatory activities. The AMPK signaling pathway represents a primary target for such exploratory studies.



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Caption: AMPK signaling pathway activated by a structurally related compound (TMPA).

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